Tert-butyl (7-bromochroman-3-YL)carbamate
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Overview
Description
Tert-butyl (7-bromochroman-3-YL)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chroman ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7-bromochroman-3-YL)carbamate typically involves the reaction of 7-bromochroman-3-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (7-bromochroman-3-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The chroman ring can be oxidized to form quinone derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amine derivatives of the original compound.
Oxidation Reactions: Quinone derivatives are formed.
Reduction Reactions: The corresponding amine is produced.
Scientific Research Applications
Tert-butyl (7-bromochroman-3-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (7-bromochroman-3-YL)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Tert-butyl N-hydroxycarbamate
- Tert-butyl methyl(3-piperidinylmethyl)carbamate hydrochloride
Uniqueness
Tert-butyl (7-bromochroman-3-YL)carbamate is unique due to the presence of the bromochroman moiety, which imparts distinct chemical and biological properties. This differentiates it from other carbamates that lack this structural feature.
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-9-4-5-10(15)7-12(9)18-8-11/h4-5,7,11H,6,8H2,1-3H3,(H,16,17) |
InChI Key |
BOMGKYMQCXZUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=C(C=C2)Br)OC1 |
Origin of Product |
United States |
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